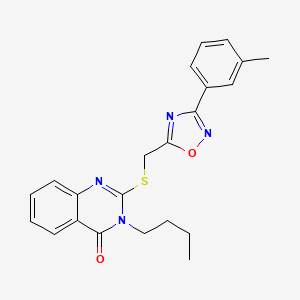
3-butyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-butyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound that integrates a quinazolinone core with an oxadiazole moiety, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₅H₁₈N₄O₂S
- Molecular Weight: 318.40 g/mol
Antimicrobial Properties
Research indicates that derivatives of quinazolinone compounds exhibit significant antimicrobial activity. In studies involving various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans), compounds similar to this compound demonstrated notable inhibitory effects. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, revealing effective concentrations that inhibit microbial growth .
Anticancer Activity
Quinazolinone derivatives have been explored for their anticancer properties. A study evaluated multiple quinazolinone compounds against various cancer cell lines, demonstrating that certain derivatives exhibited potent cytotoxicity. Specifically, compounds analogous to this compound showed significant inhibition of tyrosine kinases (CDK2, HER2), which are crucial in cancer progression. The IC50 values for these compounds were comparable to established anticancer agents like imatinib .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of various kinases involved in cell signaling pathways. For instance, it has shown potential as a non-competitive inhibitor against CDK2 and ATP competitive against EGFR kinases .
- DNA Interaction: The structural components of the compound allow it to bind to DNA or RNA, potentially interfering with replication or transcription processes essential for cancer cell proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methylthio)quinazolin-4(3H)-one | Structure | Moderate antimicrobial activity |
| 3-butyl-2-(((3-(phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | Structure | High anticancer activity |
Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of quinazolinone derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae, the compound exhibited significant activity with MIC values lower than those of conventional antibiotics used as controls .
Study 2: Cytotoxicity Against Cancer Cells
A series of quinazolinone derivatives were tested for cytotoxicity against human breast cancer cell lines. Results indicated that the compound had an IC50 value comparable to leading chemotherapeutic agents, suggesting its potential as a therapeutic candidate in oncology .
Propriétés
IUPAC Name |
3-butyl-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-3-4-12-26-21(27)17-10-5-6-11-18(17)23-22(26)29-14-19-24-20(25-28-19)16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZHARPZOVIZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














